5-Methoxy-2-methylpentan-2-amine
Description
Properties
IUPAC Name |
5-methoxy-2-methylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,8)5-4-6-9-3/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGSGNQHCRJGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches to 5 Methoxy 2 Methylpentan 2 Amine
Established and Novel Pathways for Tertiary Amine Synthesis
The synthesis of 5-Methoxy-2-methylpentan-2-amine can be approached through several well-established and contemporary methods for forming carbon-nitrogen bonds. These strategies primarily revolve around the construction of the core amine functionality from suitable carbonyl or amine precursors.
Reductive Amination Strategies and Catalyst Development
Reductive amination stands as a cornerstone in amine synthesis due to its efficiency and the ready availability of starting materials. libretexts.orglibretexts.org This process typically involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, the logical precursor would be 5-methoxy-2-pentanone.
The general reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine or enamine intermediate. This intermediate is subsequently reduced in situ to the desired amine. libretexts.orglibretexts.org The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgorganic-chemistry.org Catalytic hydrogenation over metal catalysts like nickel or palladium is also a viable method. libretexts.org
Recent advancements in catalyst development have focused on milder and more selective reagents. For instance, α-picoline-borane has been shown to be an effective reducing agent for reductive aminations, capable of proceeding in various solvents, including water. The development of iridium-based catalysts has also expanded the scope of reductive amination. organic-chemistry.org
A plausible reductive amination route to this compound is depicted below:
Scheme 1: Plausible Reductive Amination for this compound
This scheme illustrates a hypothetical reaction pathway.
Alkylation of Amine Precursors
An alternative strategy involves the alkylation of a suitable amine precursor. In this approach, a primary or secondary amine is reacted with an alkylating agent to introduce the desired alkyl groups. For the synthesis of this compound, a potential precursor would be 2-amino-2-methylpentan-1-ol, which could then be O-methylated. However, a more direct approach would involve the synthesis of a precursor already containing the methoxy (B1213986) group.
The N-alkylation of amines with alcohols, facilitated by metal-ligand bifunctional catalysts, presents a modern and efficient method. For example, iridium catalysts have been successfully employed for the N-alkylation of amines with alcohols through a hydrogen autotransfer process. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. frontiersin.orgacs.org While a specific MCR for this compound is not documented, established MCRs for amine synthesis could be adapted.
The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov A hypothetical approach could involve a variation of this reaction. More advanced MCRs, such as the Ugi or Passerini reactions, are powerful tools for generating molecular diversity and could potentially be designed to yield structures related to the target compound. acs.orgnih.gov The development of zinc-mediated carbonyl alkylative amination reactions has further broadened the scope for synthesizing α-branched amines. acs.org
Enantioselective Synthesis and Chiral Resolution Techniques
Since this compound possesses a chiral center at the C2 position, methods to obtain enantiomerically pure forms are of significant interest, particularly for applications in pharmacology and materials science.
Asymmetric Catalysis in Precursor Formation
Asymmetric catalysis provides an elegant approach to introduce chirality early in the synthetic sequence. A key strategy would be the asymmetric reduction of the precursor ketone, 5-methoxy-2-pentanone, to a chiral alcohol. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexed with chiral ligands. The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen reaction pathway.
Furthermore, chemo-enzymatic strategies have emerged as powerful tools for the synthesis of chiral amines. oup.comnih.gov Enzymes like ω-transaminases can catalyze the asymmetric amination of prochiral ketones with high enantioselectivity. oup.comresearchgate.net An appropriately selected ω-transaminase could potentially convert 5-methoxy-2-pentanone directly into one enantiomer of this compound. Similarly, imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can asymmetrically reduce imines to chiral amines. researchgate.net
Table 1: Potential Chemo-Enzymatic Approaches
| Enzymatic Approach | Precursor | Potential Product | Key Advantage |
|---|---|---|---|
| ω-Transaminase | 5-methoxy-2-pentanone | (R)- or (S)-5-Methoxy-2-methylpentan-2-amine | High enantioselectivity in a single step |
This table presents hypothetical applications of enzymatic methods.
Classical and Modern Chiral Resolution Methods
When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers.
Classical Resolution: This well-established method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the individual enantiomers of the amine.
Modern Chiral Resolution: Modern techniques offer more efficient and versatile separation of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful analytical and preparative tool. Supercritical fluid chromatography (SFC) with chiral columns is also increasingly used for its speed and reduced solvent consumption.
Green Chemistry Principles in the Synthesis of Amines
The application of green chemistry principles to the synthesis of amines is crucial for developing sustainable chemical processes. rsc.org These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org For the synthesis of this compound via reductive amination, several key green chemistry metrics and strategies can be considered.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org The ideal reductive amination of 5-methoxy-2-pentanone with ammonia (B1221849) (NH₃) and hydrogen (H₂) as the reducing agent would have a 100% atom economy, as all atoms of the reactants are incorporated into the final product and water, the only byproduct.
The reaction efficiency, however, is also dependent on the chemical yield and the energy required. Optimizing reaction conditions is key to maximizing efficiency. Catalysis plays a pivotal role in this regard. Both homogeneous and heterogeneous catalysts have been developed for the reductive amination of ketones. rsc.orgnih.gov
Recent advancements have focused on using earth-abundant and less toxic metal catalysts. For instance, in-situ generated amorphous cobalt nanoparticles have shown high selectivity and efficiency in the reductive amination of various ketones with aqueous ammonia and hydrogen gas under mild conditions. acs.orgacs.orgnih.gov Similarly, iridium complexes have been demonstrated to be highly effective for the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. acs.orgrsc.org
Below is a table summarizing the catalytic reductive amination of various aliphatic ketones, which can serve as models for the synthesis of this compound.
| Ketone | Catalyst | Nitrogen Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Hexanone | CoCl₂/NaBH₄ | aq. NH₃ | H₂ (5 bar) | iPrOH | 80 | 24 | 93 | acs.org |
| Cyclohexanone | CoCl₂/NaBH₄ | aq. NH₃ | H₂ (5 bar) | iPrOH | 80 | 24 | 88 | acs.org |
| 4-Methyl-2-pentanone | CpIrCl(N-picolinamide) | HCOONH₄ | HCOONH₄ | H₂O | 60 | 24 | 92 | acs.org |
| Acetophenone | CpIrCl(N-picolinamide) | HCOONH₄ | HCOONH₄ | H₂O | 60 | 24 | 95 | acs.org |
| 2-Heptanone | Raney Nickel | NH₃ | H₂ (440-600 psi) | - | 90 | - | - | taylorandfrancis.com |
Solvent-Free and Water-Mediated Synthetic Procedures
A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. frontiersin.org Reductive amination reactions can often be performed under solvent-free conditions or in environmentally benign solvents like water.
Solvent-Free Synthesis:
Solvent-free, or neat, conditions can lead to higher reaction rates and reduced waste. frontiersin.org For example, the reductive amination of aldehydes and ketones has been successfully carried out using α-picoline-borane as the reducing agent under neat conditions, offering a significant advantage for industrial applications. organic-chemistry.org Another approach involves using solid ammonium carbamate (B1207046) salts, prepared from the reaction of an amine with CO₂, directly in solvent-free reductive aminations. acs.org
Water-Mediated Synthesis:
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While the formation of the imine intermediate in reductive amination involves the removal of water, which can be challenging in an aqueous medium, several strategies have been developed to overcome this. google.com The use of water-soluble catalysts and nanomicellar technology can facilitate reductive aminations in water. google.com For instance, reductive amination of ketones can be performed in water using a palladium-on-carbon catalyst within nanomicelles, leading to high yields of the corresponding amines. google.com
Flow Chemistry Applications in Reaction Scale-Up and Optimization
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. acs.orgacs.org These features are particularly beneficial for the synthesis of amines, which can involve exothermic reactions and the handling of hazardous reagents.
The proposed synthesis of this compound via reductive amination is well-suited for adaptation to a flow process. A continuous-flow system could involve pumping a solution of 5-methoxy-2-pentanone and ammonia through a packed-bed reactor containing a heterogeneous catalyst, such as Raney Nickel or a supported cobalt or iridium catalyst. taylorandfrancis.comacs.org Hydrogen gas could be introduced concurrently into the flow stream.
The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for rapid optimization of the reaction conditions to maximize yield and selectivity. acs.org This can lead to a more efficient and sustainable manufacturing process for this compound. For example, the use of micropacked bed reactors has been shown to be effective for the continuous reductive amination of aldehydes and ketones. acs.orgacs.org
Chemical Reactivity, Mechanistic Studies, and Derivatization
Ether Moiety Reactivity: Cleavage and Functional Group Interconversion
Nucleophilic Displacement at the Methoxy (B1213986) Carbon
The methoxy group in 5-Methoxy-2-methylpentan-2-amine is part of an alkyl ether linkage. Ethers are generally unreactive and require harsh conditions to undergo cleavage. rsc.orgnih.gov The most common method for the cleavage of simple alkyl ethers is treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.comnih.gov
The reaction proceeds via protonation of the ether oxygen to form a good leaving group (methanol). youtube.comnih.gov Subsequently, a nucleophilic substitution reaction occurs. Given that the methoxy group is attached to a primary carbon, this substitution is expected to proceed through an SN2 mechanism. youtube.comnih.gov
Reaction Scheme:
CH₃OC₄H₈C(CH₃)₂NH₂ + HX → [CH₃(H)OC₄H₈C(CH₃)₂NH₂]⁺ X⁻ → X-C₄H₈C(CH₃)₂NH₂ + CH₃OH (where X = I, Br)
The steric hindrance at the other end of the molecule is unlikely to affect this reaction at the methoxy group. It is important to note that under these acidic conditions, the primary amine will be protonated to form an ammonium (B1175870) salt. If an excess of the hydrohalic acid is used, the newly formed primary alcohol in analogous reactions can be further converted to an alkyl halide. nih.gov
Alternative, milder methods for the cleavage of methyl ethers exist, such as using Lewis acids like boron tribromide (BBr₃). youtube.com
C-H Functionalization of the Alkyl Backbone: Site-Selectivity and Catalyst Design
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating molecular complexity from simple precursors. researchgate.net The alkyl backbone of this compound presents multiple C-H bonds that could potentially be functionalized. The key challenge lies in achieving site-selectivity. acs.org
The presence of both an amine and an ether group can influence the regioselectivity of C-H functionalization reactions. The amine, being a basic functional group, can act as a directing group in transition metal-catalyzed reactions, guiding the catalyst to a specific C-H bond. nih.govnih.gov However, the steric hindrance around the primary amine in this compound might impede its coordinating ability.
Palladium-catalyzed C(sp³)-H activation has been demonstrated for free aliphatic amines, often requiring specialized ligands to enable the reaction. rsc.org For instance, mono-N-protected amino acids (MPAAs) have been used as ligands to facilitate C-H activation. nih.gov In the context of this compound, the amine itself could direct functionalization, likely at the β- or γ-positions, though the steric bulk presents a significant challenge.
The ether oxygen can also direct C-H functionalization, typically at the α-position. organic-chemistry.org Given the structure of this compound, this would correspond to the methylene (B1212753) group adjacent to the ether oxygen.
The competition between the directing effects of the amine and ether groups, along with the inherent reactivity of the different C-H bonds (primary vs. secondary), would determine the site of functionalization. Catalyst design is crucial for controlling this selectivity. For example, rhodium-catalyzed C-H amination often favors insertion into the weakest C-H bond, which would be the tertiary C-H bond if it were present. In this molecule, the secondary C-H bonds would be the likely targets for such reactions.
Below is a table summarizing potential catalyst systems and their expected site-selectivity for C-H functionalization based on studies of analogous systems.
| Catalyst System | Potential Functionalization | Expected Site-Selectivity | Reference |
| Pd(OAc)₂ with specialized ligands | Arylation, Acetoxylation | β or γ to the amine (directing group effect) | rsc.org |
| Rh₂(esp)₂ | Amination | Secondary C-H bonds (based on bond strength) | researchgate.net |
| Trisaminocyclopropenium (TAC) ion (electrophotocatalytic) | Coupling with various nucleophiles | α to the ether oxygen | researchgate.net |
Application as an Organocatalyst or Ligand Precursor in Organic Transformations
The bifunctional nature of this compound makes it an interesting candidate as an organocatalyst or a ligand precursor for metal-catalyzed reactions. The combination of a sterically hindered amine and a coordinating ether group could lead to unique catalytic properties.
As an Organocatalyst:
Sterically hindered amines are often used as non-nucleophilic bases in organic synthesis. The primary amine in this compound, while sterically encumbered, could still participate in reactions where its basicity is key, but its nucleophilicity is suppressed to avoid side reactions. Bifunctional organocatalysts that contain both a hydrogen-bond donor/acceptor (like an amine) and another functional group are highly effective in many asymmetric reactions. researchgate.net The ether group in this molecule could potentially engage in hydrogen bonding or coordinate to a substrate, working in concert with the amine group.
As a Ligand Precursor:
The amine and ether functionalities can both coordinate to metal centers, making this compound a potential bidentate ligand. The steric bulk around the amine would likely influence the geometry and reactivity of the resulting metal complex. Such ligands can be valuable in controlling the selectivity of catalytic reactions. For instance, amino-ether derived ligands have been used in various catalytic transformations. The synthesis of palladium complexes with amine bisphenol (ABP) ligands featuring amino acid ester pendant arms has been reported, where the amine and other functionalities coordinate to the metal center.
The table below outlines potential catalytic applications based on the structural features of this compound.
| Application | Rationale | Analogous Systems | Reference |
| Non-nucleophilic base | Steric hindrance around the amine reduces its nucleophilicity. | 2,6-di-tert-butyl-pyridine | |
| Bifunctional Organocatalyst | Amine acts as a Brønsted base/acid or forms enamines, while the ether group can interact with the substrate via hydrogen bonding. | Amine-thioureas | researchgate.net |
| Bidentate Ligand for Transition Metals | Amine and ether oxygens can coordinate to a metal center, influencing the catalyst's activity and selectivity. | Amino acid-derived ligands |
Computational and Theoretical Investigations
Quantitative Structure-Reactivity Relationships (QSRR) Analysis
The fundamental premise of QSRR is that the reactivity of a chemical is a function of its molecular structure. By quantifying structural features as numerical values, known as molecular descriptors, statistical methods can be employed to build predictive models.
Theoretical Framework
A typical QSRR model is represented by a mathematical equation that links reactivity to one or more molecular descriptors. These descriptors can be categorized into several classes:
Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, electronegativity, and orbital energies. For an amine like 5-Methoxy-2-methylpentan-2-amine, the local softness of the nitrogen atom (sN) and its electronegativity are critical electronic descriptors that influence its nucleophilicity and, consequently, its reactivity in various reactions. acs.orgresearchgate.net Electron-donating or withdrawing groups near the amine functionality can significantly alter these electronic properties. researchgate.net
Hydrophobic Descriptors: These relate to the lipophilicity or hydrophobicity of a compound, often quantified by the logarithm of the 1-octanol/water partition coefficient (log KOW). This descriptor is particularly important in understanding reactions occurring in multiphase systems or biological environments. nih.gov
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching.
Once a set of descriptors is calculated for a series of compounds with known reactivities, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR) or more complex machine learning algorithms. oup.com The quality of a QSRR model is assessed by various statistical parameters, including the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). nih.gov
Application to this compound and Related Aliphatic Amines
While a dedicated QSRR study for this compound is absent, we can infer its potential reactivity profile from QSRR analyses of other aliphatic amines. For instance, studies on the toxicity of aliphatic amines, a measure of their biological reactivity, have demonstrated a strong correlation with hydrophobicity (log KOW). nih.gov
A hypothetical QSRR model for predicting a specific type of reactivity (e.g., reaction rate constant, log k) for a series of substituted pentanamines, including this compound, could take the following form:
log(Reactivity) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...
Where c₀, c₁, c₂ are coefficients determined from the regression analysis.
Table 1: Hypothetical Molecular Descriptors for QSRR Analysis of Substituted Pentanamines
| Compound | log KOW (Hydrophobicity) | sN (Local Softness of N) | Steric Parameter (e.g., Taft's Es) |
| Pentan-2-amine | 1.45 | 0.085 | -0.47 |
| N-Methylpentan-2-amine | 1.85 | 0.092 | -1.03 |
| This compound | 2.10 | 0.089 | -1.54 |
| 3-Methylpentan-2-amine | 1.77 | 0.086 | -0.93 |
Note: The values for this compound are illustrative and based on general trends for similar structures.
In a hypothetical QSRR study on the reaction of these amines with an electrophile, the model might reveal that both electronic and steric factors are significant.
Table 2: Illustrative QSRR Model for the Reactivity of Substituted Pentanamines
| Model Equation | n | R² |
| log(k) = 1.2 - 0.5 * log KOW + 25.3 * sN - 0.8 * Es | 20 | 0.91 |
Note: This table represents a plausible QSRR model based on published studies of other amine classes. 'n' represents the number of compounds in the dataset, and 'R²' is the coefficient of determination.
This hypothetical model suggests that an increase in hydrophobicity and steric hindrance would decrease the reaction rate, while a higher local softness of the nitrogen atom would increase it. Such models, once validated, can provide valuable insights into the reaction mechanisms and allow for the prediction of reactivity for other structurally related amines. The development of specific QSRR models for compounds like this compound would be a valuable endeavor for fine-tuning its applications in various chemical processes.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 5-Methoxy-2-methylpentan-2-amine, allowing for its separation from potential impurities and its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Primary amines can exhibit poor chromatographic behavior due to their polarity, often leading to tailing peaks. pressbooks.pub To overcome this, derivatization is commonly employed to increase volatility and improve peak shape.
For this compound, several derivatization strategies can be considered. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBOC) produces stable, volatile derivatives with excellent chromatographic properties. libretexts.orgresearchgate.net Silylation using agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method to derivatize the primary amine group. pressbooks.pubopenstax.org Alkylation, for instance with isobutyl chloroformate, is also a viable option that has been successfully used for the GC-MS analysis of various amines. nih.govrsc.org
The mass spectrometric detection provides structural information through characteristic fragmentation patterns of the derivatives. For example, trimethylsilyl (B98337) (TMS) derivatives of amines often show characteristic ions that can be used for identification. libretexts.org
A potential GC-MS method for the analysis of a derivatized this compound could involve the following conditions:
| Parameter | Condition |
| Derivatizing Agent | Isobutyl chloroformate |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. docbrown.info This is invaluable for the unambiguous confirmation of the chemical formula of this compound (C7H17NO). nih.gov
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By isolating the protonated molecule ([M+H]+) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained, which serves as a molecular fingerprint. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. rsc.orglibretexts.org In the case of this compound, this would lead to the formation of specific fragment ions. The presence of the methoxy (B1213986) group would also influence the fragmentation, potentially leading to the loss of a methyl radical or methanol. nih.gov
Predicted HRMS data for adducts of this compound are available and can be used as a reference for experimental work.
| Adduct | m/z |
| [M+H]+ | 132.13829 |
| [M+Na]+ | 154.12023 |
| [M+K]+ | 170.09417 |
| [M+NH4]+ | 149.16483 |
| Predicted data from PubChemLite. nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed for a complete structural assignment.
The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity through spin-spin coupling. The protons on the carbon adjacent to the amine group are expected to appear in the range of 2.3-3.0 ppm, while the methoxy protons would be a singlet around 3.3 ppm. libretexts.orgoregonstate.edu The ¹³C NMR spectrum would show a signal for each of the seven carbon atoms in the molecule, with the carbons attached to the nitrogen and oxygen atoms being deshielded and appearing at a lower field. libretexts.orgdocbrown.info
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. libretexts.org
While solid-state NMR is not typically used for a small molecule like this in its pure form, it could be applied to study the compound if it were formulated into a solid matrix, such as a polymer or a pharmaceutical tablet, to understand its conformation and interactions with the surrounding matrix.
A table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar structures.
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | ~3.3 (s) | ~59 |
| 2 | CH₂ | ~3.4 (t) | ~70 |
| 3 | CH₂ | ~1.6 (m) | ~30 |
| 4 | CH₂ | ~1.5 (m) | ~40 |
| 5 | C | - | ~50 |
| 6 | CH₃ | ~1.1 (s) | ~28 |
| 7 | CH₃ | ~1.1 (s) | ~28 |
| 8 | NH₂ | 1.0-3.0 (br s) | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the primary amine and the ether linkage.
In the IR spectrum, the N-H stretching of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org The C-N stretching vibration is expected in the range of 1000-1250 cm⁻¹. libretexts.org The C-O stretching of the ether group would likely be observed as a strong band between 1070 and 1150 cm⁻¹. The presence of alkane C-H stretching and bending vibrations would also be evident.
Raman spectroscopy would provide complementary information. While N-H stretching bands are generally weak in Raman, the C-C and C-H vibrations of the alkyl chain would give strong signals. The C-O-C symmetric stretch of the ether may also be observable. These techniques are also useful for purity analysis, as the presence of impurities with different functional groups would result in additional peaks in the spectra.
Chiral Analytical Methods for Enantiomeric Purity Determination
Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers. It is often the case that enantiomers of a chiral compound exhibit different pharmacological and toxicological properties. Therefore, the determination of enantiomeric purity is crucial.
Chiral HPLC is the most common technique for separating and quantifying enantiomers. rsc.org This is typically achieved using a chiral stationary phase (CSP). The development of a chiral HPLC method involves screening a variety of CSPs and mobile phases to achieve baseline separation of the enantiomers. docbrown.infolibretexts.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds, including amines. rsc.org Both normal-phase and reversed-phase conditions can be explored. rsc.org
The use of a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral column is another approach, although direct methods on CSPs are generally preferred. wisc.edu
A hypothetical chiral HPLC method could be as follows:
| Parameter | Condition |
| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
Biophysical and Biochemical Interactions: Mechanistic Insights and Probe Development
In Vitro Molecular Recognition Studies with Model Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Domains)
A thorough search of scientific literature yielded no studies detailing the in vitro molecular recognition of 5-Methoxy-2-methylpentan-2-amine with model biological macromolecules. There is no available data on its binding affinity, thermodynamics, or specific molecular interactions with enzyme active sites or receptor binding domains. Consequently, no data tables on binding constants (Kd), inhibition constants (Ki), or other relevant metrics can be provided.
Exploration of Allosteric Modulation Mechanisms with Purified Protein Systems
There is no published research on the potential for this compound to act as an allosteric modulator. Investigations using purified protein systems to characterize its effects on protein conformation, dynamics, and function are not found in the current body of scientific literature. Therefore, a discussion of its allosteric modulation mechanisms is not possible.
Development of this compound Derivatives as Chemical Probes for Cellular Pathways
The development and application of derivatives of this compound as chemical probes for studying cellular pathways have not been reported. The process of modifying the parent compound to incorporate reporter tags (e.g., fluorophores, biotin) or photo-affinity labels for target identification and validation has not been described in any available research.
Interaction with Artificial Membrane Systems: Mechanistic Permeability Studies
No studies were found that investigated the interaction of this compound with artificial membrane systems. Data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or studies using liposomes or black lipid membranes, which would provide insights into its passive permeability and mechanism of membrane transport, are not available.
Table 1: Permeability Data for this compound
| Assay Type | Membrane Composition | Permeability Coefficient (Papp) |
|---|---|---|
| N/A | N/A | No data available |
| N/A | N/A | No data available |
Applications in Proteomics or Metabolomics as a Derivatization Reagent (Methodological Focus)
There is no evidence to suggest that this compound has been utilized as a derivatization reagent in the fields of proteomics or metabolomics. The primary amine group in its structure theoretically allows for reactions with various reagents to enhance detectability or improve chromatographic separation for mass spectrometry analysis. However, no methodologies or applications employing this compound for such purposes have been published.
Applications in Materials Science and Industrial Chemistry
Role as a Monomer or Modifier in Polymer Synthesis (e.g., polyurethanes, polyamides)
There is no available scientific literature or patent data to suggest that 5-Methoxy-2-methylpentan-2-amine is currently used as a monomer or modifier in the synthesis of polymers such as polyurethanes or polyamides. In theory, its primary amine group could react with isocyanates to form urea (B33335) linkages (relevant to polyurethane chemistry) or with carboxylic acid derivatives to form amide bonds (relevant to polyamide synthesis). However, no studies have been published to confirm or explore this potential.
Use as a Component in Ionic Liquids and Deep Eutectic Solvents
The potential for this compound to be used as a component in ionic liquids (ILs) or deep eutectic solvents (DESs) has not been explored in documented research. ILs and DESs are often formed from a combination of hydrogen bond donors and acceptors. nih.gov While the amine functionality could potentially participate in the hydrogen bonding networks essential for the formation of these solvents, there are no specific examples or studies involving this compound. Research into ILs and DESs is extensive, but this particular amine is not mentioned as a precursor or component. nih.govfrontiersin.org
Application as a Curing Agent or Catalyst in Resin Formulations
Amines are widely used as curing agents or hardeners for epoxy resins, where the active hydrogen atoms on the amine group react with the epoxide rings to form a cross-linked polymer network. basf.comthreebond.co.jp The reactivity and final properties of the cured resin depend heavily on the amine's molecular structure. basf.com Despite the theoretical potential of this compound to function in this capacity due to its primary amine group, no research articles, technical data sheets, or patents describe its use as a curing agent or catalyst in any resin system.
Intermediacy in the Synthesis of Specialty Polymers and Functional Coatings
The role of this compound as an intermediate in the synthesis of specialty polymers or functional coatings is not documented. While amino-functional compounds are crucial building blocks for creating polymers with specific properties, such as amino-functional polysiloxanes for protective coatings, there is no evidence linking this compound to the production of these materials. google.com
Development as a Non-Aqueous Solvent or Reaction Medium
There is no information available regarding the investigation or use of this compound as a non-aqueous solvent or reaction medium. The selection of a solvent depends on its physical properties (e.g., boiling point, polarity, viscosity) and its chemical stability. While data for related compounds like 2-methylpentane (B89812) exists, the specific properties and potential applications of this compound as a solvent have not been characterized in the available literature. patsnap.comthegoodscentscompany.com
Future Perspectives and Emerging Research Avenues for 5 Methoxy 2 Methylpentan 2 Amine
The landscape of chemical research is rapidly evolving, driven by technological advancements and a growing emphasis on sustainability and precision. While specific research on 5-Methoxy-2-methylpentan-2-amine is not extensively documented in current literature, its structure—a primary amine with a methoxy (B1213986) ether linkage—positions it as an interesting candidate for exploration within several cutting-edge research domains. The future potential of this compound can be envisioned through the lens of emerging trends in chemical synthesis, materials science, and biotechnology. This article explores the prospective research avenues for this compound, grounded in broader advancements within the field of amine chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methoxy-2-methylpentan-2-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Reductive Amination : React 5-methoxy-2-methylpentan-2-one with ammonia or methylamine under hydrogenation using catalysts like Pd/C or Raney nickel. Adjust pH (6–8) and temperature (50–80°C) to optimize intermediate formation .
- Grignard Addition : Use a methylmagnesium bromide reagent with a protected amine precursor (e.g., nitrile or imine), followed by deprotection. Solvent choice (THF or diethyl ether) and reaction time (2–6 hrs) influence stereochemical outcomes .
- Key Data :
| Parameter | Typical Range | Reference |
|---|---|---|
| Yield (Reductive Amination) | 60–85% | |
| Catalyst Loading | 5–10 wt% Pd/C |
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm methoxy (-OCH) and methyl (-CH) group positions. For example:
- H NMR: δ 1.2–1.4 ppm (quintet, pentane backbone), δ 3.3 ppm (singlet, methoxy group) .
- HPLC-MS : Employ reverse-phase C18 columns with a methanol/water gradient (70:30). Monitor for a molecular ion peak at m/z 131.2 (M+H) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Poor aqueous solubility (0.1–0.5 mg/mL at pH 7) necessitates salt formation (e.g., HCl salt) for biological assays .
- Stability : Degrades rapidly under strong acidic (pH < 3) or oxidative conditions. Store at –20°C in inert atmospheres (argon) to prevent amine oxidation .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Test affinity for serotonin (5-HT) or adrenergic receptors using radioligand displacement (e.g., H-ketanserin). IC values < 10 μM suggest therapeutic potential .
- Antimicrobial Screening : Use broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Report MIC values with positive controls (e.g., ampicillin) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors. Enantiomeric excess (ee) > 90% is achievable with 1 mol% catalyst loading .
- Resolution via Diastereomeric Salts : React racemic amine with L-tartaric acid in ethanol. Recrystallize to isolate (R)-enantiomer .
Q. What structure-activity relationship (SAR) insights exist for modifying the pentan-2-amine backbone to enhance receptor selectivity?
- Methodological Answer :
- Backbone Modifications :
- Branching : Adding a methyl group at C3 increases 5-HT selectivity by 3-fold compared to linear analogs .
- Methoxy Position : Ortho-substitution (C2) reduces off-target adrenergic activity compared to para-substitution .
- Data Table :
| Modification | 5-HT Affinity (K, nM) | α-Adrenergic (K, nM) |
|---|---|---|
| 5-Methoxy (C2) | 45 ± 3 | 1200 ± 150 |
| 4-Methoxy (C2) | 220 ± 20 | 850 ± 90 |
Q. What metabolic pathways dominate in vivo, and how can metabolite profiling be conducted?
- Methodological Answer :
- Phase I Metabolism : Hepatic CYP3A4/5-mediated O-demethylation forms 5-hydroxy-2-methylpentan-2-amine. Use LC-QTOF-MS with isotopic labeling to track metabolites .
- Excretion : 70% renal excretion of glucuronidated metabolites within 24 hrs in rodent models .
Q. What formulation strategies improve bioavailability for in vivo neuropharmacological studies?
- Methodological Answer :
- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance blood-brain barrier penetration. Loading efficiency > 80% with sustained release over 72 hrs .
- Salt Selection : Hydrochloride salts improve aqueous solubility (2–3 mg/mL) and oral bioavailability (F = 40–50%) compared to free base .
Q. How can computational modeling predict binding modes to serotonin receptors?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
